![molecular formula C20H15N5O B2482215 N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide CAS No. 2034579-18-3](/img/structure/B2482215.png)
N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C20H15N5O and its molecular weight is 341.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Coordination Chemistry
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and related compounds have been synthesized, featuring nitrogen atoms capable of forming coordinate bonds with metal ions. These complexes are explored for targeted delivery of therapeutic agents, such as nitric oxide, to biological sites, including tumors. The synthesis and characterization of these compounds offer insights into their potential as scaffolding for creating complex molecules with biomedical applications (Yang et al., 2017).
Pharmacokinetics and Tissue Distribution
The pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, have been thoroughly investigated. This compound exhibits potential as an anti-fibrotic drug, with significant implications for treating fibrosis and metastatic conditions. Its oral bioavailability and distribution into critical organs like the liver, kidneys, and lungs highlight its potential therapeutic utility (Kim et al., 2008).
Antagonistic Activity on Receptors
Quinoxalin-2-carboxamides have been evaluated as serotonin type-3 (5-HT3) receptor antagonists. This pharmacological evaluation aligns with the quest for novel therapeutic agents for conditions modulated by 5-HT3 receptors, including gastrointestinal disorders and chemotherapy-induced nausea and vomiting. The synthesis of these carboxamides and their antagonistic activity provide a foundation for developing new therapeutic agents (Mahesh et al., 2011).
Corrosion Inhibition
Carboxamide derivatives, including those related to quinoxalin-2-carboxamide, have demonstrated efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings have significant implications for materials science, especially in protecting industrial materials from corrosive damage. The study on the inhibitive performance of these compounds underscores their potential utility in corrosion prevention strategies (Erami et al., 2019).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been found to cause dna damage . This suggests that the compound may interact with its targets, leading to changes at the molecular level that could potentially disrupt normal cellular processes.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of quinoxaline derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with quinoxaline derivatives, the compound’s action could potentially result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have shown potential antineoplastic activity, with selective cytotoxicity against certain cancer cell lines . This suggests that N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(16-1-2-17-19(12-16)24-10-9-23-17)25-13-14-3-8-22-18(11-14)15-4-6-21-7-5-15/h1-12H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLLSPPXBGEAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)
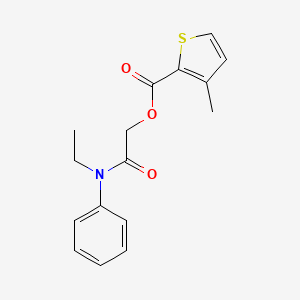

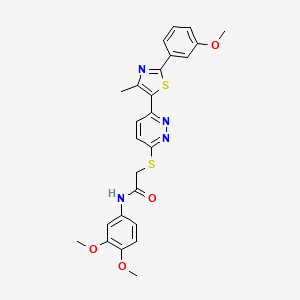
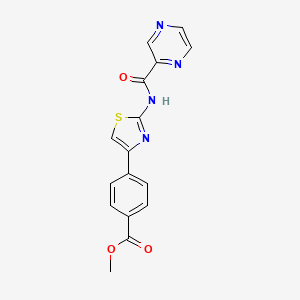
![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)

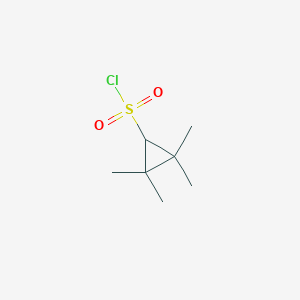
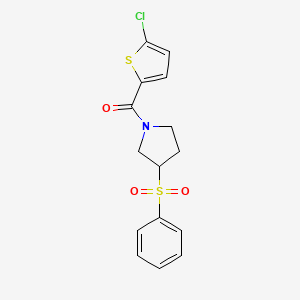
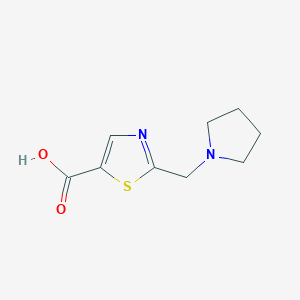
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2482150.png)
![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)
![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)
